Ethyl 5-(aminocarbonyl)-2-[(cyclobutylcarbonyl)amino]-4-methyl-3-thiophenecarboxylate
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Overview
Description
Ethyl 5-(aminocarbonyl)-2-[(cyclobutylcarbonyl)amino]-4-methyl-3-thiophenecarboxylate is a chemical compound that has gained attention in scientific research due to its potential pharmacological properties. This compound is a member of the thiophene class of compounds, which have been found to exhibit various biological activities.
Mechanism of Action
The exact mechanism of action of Ethyl 5-(aminocarbonyl)-2-[(cyclobutylcarbonyl)amino]-4-methyl-3-thiophenecarboxylate is not fully understood. However, studies have suggested that this compound may exert its pharmacological effects through various mechanisms, including inhibition of cell proliferation, induction of apoptosis, and modulation of oxidative stress.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects, including:
1. Inhibition of cell proliferation: Studies have shown that this compound inhibits the proliferation of various cancer cell lines.
2. Induction of apoptosis: this compound has been found to induce apoptosis in cancer cells.
3. Modulation of oxidative stress: This compound has been found to modulate oxidative stress, which may be beneficial in the prevention of oxidative stress-related diseases.
Advantages and Limitations for Lab Experiments
The advantages of using Ethyl 5-(aminocarbonyl)-2-[(cyclobutylcarbonyl)amino]-4-methyl-3-thiophenecarboxylate in lab experiments include its potential pharmacological properties, which make it a potential candidate for drug development. However, the limitations of using this compound in lab experiments include its low solubility in aqueous solutions, which may affect its bioavailability.
Future Directions
There are several future directions for the research on Ethyl 5-(aminocarbonyl)-2-[(cyclobutylcarbonyl)amino]-4-methyl-3-thiophenecarboxylate, including:
1. Further studies to elucidate the exact mechanism of action of this compound.
2. Development of more efficient synthesis methods for this compound.
3. Studies to evaluate the pharmacokinetics and pharmacodynamics of this compound.
4. Evaluation of the potential toxicity of this compound.
5. Studies to evaluate the potential of this compound as a therapeutic agent for various diseases.
Conclusion:
This compound is a chemical compound that has gained attention in scientific research due to its potential pharmacological properties. This compound exhibits various pharmacological properties, including anticancer, anti-inflammatory, and antioxidant activities. Further research is needed to fully understand the mechanism of action of this compound and its potential as a therapeutic agent for various diseases.
Synthesis Methods
The synthesis of Ethyl 5-(aminocarbonyl)-2-[(cyclobutylcarbonyl)amino]-4-methyl-3-thiophenecarboxylate involves the reaction of 5-amino-2-(cyclobutylamino)-4-methylthiophene-3-carboxylic acid with ethyl chloroformate. This reaction results in the formation of the desired product, which can be purified using column chromatography.
Scientific Research Applications
Ethyl 5-(aminocarbonyl)-2-[(cyclobutylcarbonyl)amino]-4-methyl-3-thiophenecarboxylate has been found to exhibit various pharmacological properties, making it a potential candidate for drug development. Some of the scientific research applications of this compound include:
1. Anticancer activity: Studies have shown that this compound exhibits cytotoxic activity against various cancer cell lines.
2. Anti-inflammatory activity: This compound has been found to exhibit anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory diseases.
3. Antioxidant activity: this compound has been found to exhibit antioxidant activity, which may be beneficial in the prevention of oxidative stress-related diseases.
properties
Molecular Formula |
C14H18N2O4S |
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Molecular Weight |
310.37 g/mol |
IUPAC Name |
ethyl 5-carbamoyl-2-(cyclobutanecarbonylamino)-4-methylthiophene-3-carboxylate |
InChI |
InChI=1S/C14H18N2O4S/c1-3-20-14(19)9-7(2)10(11(15)17)21-13(9)16-12(18)8-5-4-6-8/h8H,3-6H2,1-2H3,(H2,15,17)(H,16,18) |
InChI Key |
VCJSCFAHWMZHSD-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)N)NC(=O)C2CCC2 |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)N)NC(=O)C2CCC2 |
Origin of Product |
United States |
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